N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-20(2)14-7-5-13(6-8-14)16(21)12-19-26(22,23)15-9-10-17(24-3)18(11-15)25-4/h5-11,16,19,21H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRULFZXXVIGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nucleophile to form an intermediate compound.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethylated intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Biological Activities
-
Enzyme Inhibition :
- Sulfonamides are known for their ability to inhibit various enzymes. Studies have shown that similar compounds exhibit inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively . The sulfonamide group in this compound may confer similar properties.
-
Anticancer Potential :
- Recent research indicates that sulfonamide derivatives can possess anticancer properties. For example, compounds designed from similar frameworks have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide could enhance these effects due to its unique substituents.
- Antimicrobial Activity :
Case Study 1: Enzyme Inhibition
A study investigated a series of sulfonamide derivatives for their inhibitory effects on α-glucosidase and acetylcholinesterase. Among these, compounds structurally related to this compound demonstrated significant inhibition rates, suggesting potential for T2DM and AD treatment .
Case Study 2: Anticancer Activity
In another study, derivatives of sulfonamides were tested against various cancer cell lines. The results indicated that modifications on the benzene ring significantly influenced cytotoxicity. Compounds with dimethylamino groups showed enhanced activity compared to their unsubstituted counterparts, highlighting the importance of substituent choice in drug design .
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The dimethylamino and methoxy groups can enhance binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from GPCR Ligand Literature
Key structural analogs from the Guidelines for G Protein-Coupled Receptors and Ion Channels (5th Edition, 2011) include:
Key Structural and Functional Differences
Sulfonamide vs. This may reduce off-target interactions compared to L748337’s β3 selectivity . L742791’s 4-iodobenzenesulfonamide adds both electron-withdrawing (iodo) and bulky substituents, likely enhancing β1 receptor affinity but reducing membrane permeability versus the target compound’s methoxy groups .
However, the dimethylamino group’s strong electron donation may compensate by stabilizing receptor interactions. RO363’s dimethoxyphenethylamine and catechol groups enable dual receptor engagement (β1/β2), whereas the target compound’s lack of a catechol moiety may reduce β2 activity but improve metabolic stability .
Receptor Selectivity: L742791’s β1 antagonism is attributed to its iodinated sulfonamide and rigid side chain, while the target compound’s dimethoxybenzenesulfonamide and dimethylamino groups may favor β2 or atypical β-subtype binding.
Research Findings and Implications
- Binding Affinity: The target compound’s dimethylamino and dimethoxy groups likely enhance binding to adrenergic receptors via hydrogen bonding and π-π stacking, though direct affinity data are unavailable. Comparatively, L742791’s β1 Ki of 0.3 nM highlights the impact of halogenation on potency .
- Pharmacokinetics : The dimethoxy groups in the target compound may confer greater metabolic stability versus RO363’s catechol, which is prone to methylation or glucuronidation. This could extend half-life in vivo .
- Therapeutic Potential: Structural parallels to L748337 suggest possible β3 agonist activity, which is relevant for metabolic disorders. However, the lack of a β3-selective acetamide side chain (as in L748337) may limit this effect .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H24N2O5S
- Molecular Weight : 368.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a dimethylamino group that may influence its pharmacokinetics and biological interactions.
This compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antimicrobial properties by interfering with bacterial folic acid synthesis.
- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory activity by modulating cytokine production.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound on various cancer cell lines. The compound was found to induce significant apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways and increased levels of acetylated histones, suggesting a role in epigenetic modulation.
Case Study 2: Antibacterial Efficacy
In another research effort, the antibacterial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated notable efficacy against E. coli and Staphylococcus aureus with an IC50 value of 25 µM. The study concluded that the compound's ability to inhibit bacterial growth could be attributed to its structural similarity to known sulfonamide antibiotics.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed minimal cytotoxicity in normal cell lines at therapeutic concentrations, suggesting a potential safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
